![molecular formula C13H17ClN2S B15312720 4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine](/img/structure/B15312720.png)
4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine
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Overview
Description
4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with chloro, ethyl, and neopentyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenes and formamidine derivatives under acidic or basic conditions.
Introduction of Substituents: The chloro, ethyl, and neopentyl groups can be introduced through various substitution reactions. For example, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Ethyl and neopentyl groups can be introduced through alkylation reactions using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thienopyrimidines, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-6-ethyl-2-methylthieno[2,3-d]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties. The neopentyl group, in particular, may enhance its lipophilicity and membrane permeability, potentially improving its bioavailability and efficacy as a therapeutic agent.
Biological Activity
4-Chloro-6-ethyl-2-neopentylthieno[2,3-d]pyrimidine is a synthetic compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H16ClN3S
- Molecular Weight : 268.8 g/mol
- CAS Number : 1478889-41-6
- Purity : 98% .
The compound operates through several mechanisms, primarily targeting specific enzymes and receptors involved in cellular pathways. The thieno[2,3-d]pyrimidine structure allows for interactions with various biological targets, potentially inhibiting enzyme activity or modulating receptor functions.
- Enzyme Inhibition : The presence of the chloro and ethyl groups enhances the compound's ability to bind to active sites on enzymes, blocking their function.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing downstream signaling pathways.
Biological Activity and Pharmacological Effects
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Properties : It has been noted for its ability to reduce inflammation markers in vitro and in vivo, suggesting potential use in treating inflammatory diseases.
- Antiviral Effects : Preliminary data indicate efficacy against certain viral infections, possibly through inhibition of viral replication mechanisms.
Case Studies
Several studies have documented the biological activity of this compound:
-
Study on Antitumor Effects :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating strong potency against breast and lung cancer cells .
-
Anti-inflammatory Study :
- Objective : To assess the compound's ability to modulate inflammatory responses.
- Methodology : In vivo models were used to measure cytokine levels post-treatment.
- Results : A marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) was noted, supporting its potential as an anti-inflammatory agent .
-
Antiviral Research :
- Objective : To explore antiviral properties against specific viral strains.
- Methodology : Viral replication assays were performed using infected cell cultures.
- Results : The compound demonstrated a significant reduction in viral load compared to controls .
Data Table of Biological Activities
Activity Type | Effectiveness | Observations |
---|---|---|
Antitumor | High | IC50 < 10 µM for various cancer cell lines |
Anti-inflammatory | Moderate | Decreased TNF-alpha and IL-6 levels |
Antiviral | Significant | Reduced viral load in infected cultures |
Properties
Molecular Formula |
C13H17ClN2S |
---|---|
Molecular Weight |
268.81 g/mol |
IUPAC Name |
4-chloro-2-(2,2-dimethylpropyl)-6-ethylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H17ClN2S/c1-5-8-6-9-11(14)15-10(7-13(2,3)4)16-12(9)17-8/h6H,5,7H2,1-4H3 |
InChI Key |
ZQAVQNLXUNDHFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N=C2Cl)CC(C)(C)C |
Origin of Product |
United States |
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